The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with different reagents. It is classified under organic compounds and specifically as a nitrogen-containing heterocycle. The structure of 3H-pyrazolo[3,4-d]pyrimidin-4-amine allows it to participate in a variety of chemical reactions, making it a versatile scaffold for drug development.
The synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methodologies:
The molecular structure of 3H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazole ring fused with a pyrimidine ring at specific positions. The general formula can be represented as CHN, where the exact values depend on the substituents present on the rings.
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction are often employed to elucidate the structure and confirm the identity of synthesized compounds .
3H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:
The mechanism of action for compounds like 3H-pyrazolo[3,4-d]pyrimidin-4-amine often involves interactions with specific biological targets such as kinases or enzymes. For instance, studies have shown that derivatives can inhibit DNA topoisomerase by forming hydrogen bonds with key amino acids in the enzyme's active site. This interaction disrupts normal enzyme function, leading to inhibition of cell proliferation .
The physical properties of 3H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include:
3H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold serves as a privileged structure in kinase inhibitor design due to its ability to mimic purine nucleobases and engage the ATP-binding pockets of diverse kinases. Its synthetic versatility enables strategic substitutions at the C3, N1, and C4 positions, allowing optimization of kinase selectivity, binding kinetics, and cellular potency. This section delineates key therapeutic applications across oncology and infectious diseases.
The C3-iodinated derivative, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8), is a critical intermediate in synthesizing irreversible BTK inhibitors like Ibrutinib. This compound undergoes Suzuki-Miyaura cross-coupling with 4-phenoxyphenylboronic acid to form 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib intermediate, CAS 330786-24-8), which forms the core pharmacophore of Ibrutinib [3] [5]. Ibrutinib covalently targets Cys481 in BTK’s active site, suppressing B-cell receptor signaling pathways essential for survival and proliferation of malignant B-cells in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [4]. The 3-iodo precursor’s reactivity enables precise aryl group installation at C3, which enhances hydrophobic interactions within BTK’s specificity pocket while maintaining hydrogen bonding via the C4-amino group with hinge region residues.
Table 1: Optimization of 3-Substituted Pyrazolopyrimidines for BTK Inhibition
C3 Substituent | Synthetic Route | BTK IC₅₀ (nM) | Cellular Efficacy (CLL Apoptosis) |
---|---|---|---|
Iodine | Electrophilic iodination of core | Inactive* | Inactive* |
4-Phenoxyphenyl | Suzuki coupling of 3-iodo analog | 0.5 | EC₅₀: 52 nM |
3-(4-Pyridyl) | Buchwald-Hartwig amination | 8.3 | EC₅₀: 180 nM |
*3-iodo derivative serves as synthetic intermediate only. Data represent prototypical structure-activity relationships (SAR) derived from Ibrutinib development [4] [5].
The 3-iodo analog enables synthesis of CHMFL-FLT3-122, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) with clinical relevance in FLT3-ITD-mutated acute myeloid leukemia (AML). This compound achieves >100-fold selectivity against KIT and PDGFR kinases, overcoming limitations of earlier multi-kinase inhibitors [3] [4]. Molecular dynamics simulations confirm that C3-aryl extensions (enabled by the iodo precursor) penetrate the FLT3 back pocket, forming hydrophobic contacts with Leu616 and Phe830, while the pyrazolopyrimidine core coordinates hinge residues Glu692 and Cys694. In MV4-11 AML xenografts, CHMFL-FLT3-122 induces complete tumor regression by blocking FLT3 autophosphorylation and downstream STAT5/PI3K signaling at nanomolar concentrations [4].
Table 2: FLT3 Inhibitors Derived from Pyrazolopyrimidine Core
Compound | FLT3 IC₅₀ (nM) | Selectivity vs. KIT | Cellular IC₅₀ (AML Cell Lines) |
---|---|---|---|
CHMFL-FLT3-122 | 0.7 | >1,000-fold | MV4-11: 1.2 nM |
Midostaurin | 3.0 | 15-fold | MV4-11: 3.8 nM |
Quizartinib | 1.1 | 250-fold | MV4-11: 1.8 nM |
*Data adapted from kinase profiling studies using 3-iodo intermediate-derived inhibitors [3] [4].
Although direct studies on 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives targeting MKK3 are limited, structurally analogous pyrrolo[3,2-d]pyrimidin-4-amines demonstrate potent MKK3-dependent anti-proliferative effects. Compound 4.1.88 (see Table 3) inhibits microtubule polymerization (EC₅₀ = 7.4 nM) by disrupting MKK3-regulated cytoskeletal dynamics, comparable to combretastatin A-4 [8]. Molecular modeling suggests that the C4-amino group and C3-aryl substituents of these analogs occupy adjacent hydrophobic and solvent-exposed regions in MKK3’s catalytic cleft, with the fused pyrimidine ring forming a key hydrogen bond with the kinase’s hinge region. This scaffold shows enhanced selectivity over VEGFR-2 and PDGFR-β kinases relative to earlier angiogenesis inhibitors [8].
The 3-iodo derivative facilitates development of dual-targeting inhibitors against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) and human kinases. PfCDPK4, critical for exflagellation of malarial gametocytes, shares structural homology with human MAPKs. Inhibitors derived from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine block PfCDPK4 autophosphorylation (IC₅₀ < 50 nM) while maintaining moderate activity against human MKK3/MAPK pathways to limit inflammation during infection [3] [4]. This dual action prevents parasite transmission to mosquitoes without exacerbating host immune responses. Similarly, modifications at the C3 position enable selective inhibition of bacterial tyrosine kinases in Mycobacterium tuberculosis while sparing human orthologs, highlighting the scaffold’s utility in targeting pathogen-host kinase interfaces [4] [8].
Table 3: Antiproliferative and Microtubule Depolymerization Activities of Pyrazolopyrimidine Analogs
Compound | Structure | Microtubule EC₅₀ (nM) | MDA-MB-435 IC₅₀ (nM) | Primary Kinase Target |
---|---|---|---|---|
4.1.88 | N-methyl-4-methoxyaniline | 7.4 | 99 | MKK3/Tubulin |
4.1.89 | 6-Methoxy-THQ* | 39 | 98 | MKK3 |
Combretastatin A-4 | Natural stilbenoid | 9.8 | 99 | Tubulin |
*THQ: Tetrahydroquinoline. Data adapted from fused pyrimidine antitumor agent studies [8].
Comprehensive Compound Table
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: